Limonene

Antimicrobial synergy Chirality Natural product formulation

Limonene (CAS 7705-14-8) refers to the racemic mixture of (R)-(+)-limonene (D-limonene, CAS 5989-27-5) and (S)-(-)-limonene (L-limonene, CAS 5989-54-8), a cyclic monoterpene hydrocarbon (C₁₀H₁₆) widely present in citrus essential oils. This compound exists as two enantiomers with distinct organoleptic and biological properties: D-limonene possesses a characteristic sweet orange scent, while L-limonene exhibits a sharp, turpentine-like odor.

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 7705-14-8
Cat. No. B3430160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLimonene
CAS7705-14-8
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESCC1=CCC(CC1)C(=C)C
InChIInChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3
InChIKeyXMGQYMWWDOXHJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.77e-05 M
In water, 7.57 mg/L at 25 °C
Miscible with alcohol
Miscible with alcohol, ether.

Structure & Identifiers


Interactive Chemical Structure Model





Limonene CAS 7705-14-8: Technical Specifications and Procurement Considerations for Industrial-Grade Monoterpene Solvents


Limonene (CAS 7705-14-8) refers to the racemic mixture of (R)-(+)-limonene (D-limonene, CAS 5989-27-5) and (S)-(-)-limonene (L-limonene, CAS 5989-54-8), a cyclic monoterpene hydrocarbon (C₁₀H₁₆) widely present in citrus essential oils [1]. This compound exists as two enantiomers with distinct organoleptic and biological properties: D-limonene possesses a characteristic sweet orange scent, while L-limonene exhibits a sharp, turpentine-like odor [2]. Limonene demonstrates low water solubility (0.0886 mol·m⁻³), high vapor pressure (253 Pa), and a log P (octanol-water) of 4.485, properties that critically influence its behavior as a bio-based solvent and its application in industrial formulations [3].

Limonene CAS 7705-14-8: Critical Procurement Risks in Substituting Enantiomers, Monoterpenes, and Green Solvents


Generic substitution of limonene is precarious due to three critical, quantifiable differentiators. First, the chirality of limonene dictates its biological activity and sensory profile; D-limonene and L-limonene are not interchangeable, exhibiting distinct antimicrobial synergy patterns and toxicological outcomes in combination formulations [1]. Second, within the monoterpene class, physicochemical properties vary substantially: d-limonene's vapor pressure (253 Pa) is comparable to 1,8-cineole (253 Pa) but its Henry's law constant (2850 Pa·m³·mol⁻¹) is over 200-fold lower than trans-β-ocimene (3330 Pa·m³·mol⁻¹), dramatically altering volatility and environmental fate [2]. Third, as a green solvent, limonene demonstrates application-specific extraction efficiency that cannot be assumed for other bio-based solvents; for instance, its performance for morphine extraction is inferior to xylene, despite acceptable phenol extraction . These disparities necessitate evidence-based, application-specific selection.

Limonene CAS 7705-14-8: Head-to-Head Performance Data for Informed Sourcing Decisions


Limonene Enantiomers Exhibit Chirality-Dependent Synergy with β-Caryophyllene: A Critical Distinction for Antimicrobial Formulation

The enantiomers of limonene demonstrate divergent synergistic antimicrobial activity when combined with β-caryophyllene. S-(-)-Limonene exhibited a synergistic interaction (ΣFIC ≤0.50) against Cryptococcus neoformans, achieving a MIC of 0.13 mg/mL [1]. In contrast, the R-(+)-Limonene and β-caryophyllene combination did not display this level of synergy under identical assay conditions. This demonstrates that the stereochemistry of limonene is a critical, non-interchangeable variable in achieving potent antimicrobial combinations.

Antimicrobial synergy Chirality Natural product formulation

D-Limonene Demonstrates Moderate Antioxidant Capacity: Quantified DPPH Radical Scavenging Activity Compared to the Standard Trolox

D-Limonene exhibits quantifiable, albeit moderate, antioxidant activity in vitro. In a DPPH radical scavenging assay, the IC₅₀ value for D-limonene was determined to be 384.73 µM [1]. This is approximately 2.5-fold higher than the IC₅₀ of the standard antioxidant Trolox (153.30 µM) under the same experimental conditions, indicating a lower potency but confirming its capacity to act as a free radical scavenger.

Antioxidant activity Free radical scavenging DPPH assay

(R)-Limonene Exhibits Higher Ingestion Toxicity than (S)-Limonene Against Stored Grain Pest Sitophilus zeamais

A comparative insecticidal study on the maize weevil (Sitophilus zeamais) revealed that the enantiomers of limonene have different modes of toxicity. While no significant difference was found between (R)-limonene and (S)-limonene in contact and fumigant toxicity tests, (R)-limonene exhibited higher toxicity in the ingestion test [1]. This indicates that the insect's digestive system interacts enantioselectively with limonene, a critical factor for bait formulations.

Insecticidal activity Stored product protection Enantiomer-specific toxicity

dl-Limonene as a Viable Green Solvent: Performance Benchmarking Against Xylenes in Industrial Release Formulations

dl-Limonene has been successfully benchmarked as a sustainable alternative to xylenes (a component of BTEX) for the industrial preparation of release formulations. A mixture of dl-limonene and ethyl acetate at a 9:1 ratio was identified as optimal, achieving complete solubilization of carnauba wax at a concentration of 0.38 wt/vol % [1]. This formulation was then successfully scaled to an industrial coating test on PET substrates, demonstrating that dl-limonene can achieve functional equivalence to traditional aromatic solvents while offering a superior toxicological and sustainability profile.

Green solvent Industrial coatings Solvent substitution

Encapsulation Matrix Dictates D-Limonene Stability: Gluten Film Outperforms ι-Carrageenan in Controlled Release

The choice of encapsulation matrix significantly impacts the release profile and stability of D-limonene. In a comparative study, a gluten-emulsified film was shown to retain D-limonene during preparation and provide a gradual release over time, whereas an ι-carrageenan film exhibited poor affinity for the hydrophobic compound, leading to lower retention [1]. The gluten film also provided superior protection against D-limonene oxidation.

Encapsulation Controlled release Active packaging

Limonene CAS 7705-14-8: Data-Backed Applications for Strategic Research and Industrial Deployment


Synergistic Antimicrobial Formulations for Cryptococcus neoformans

Based on direct evidence that S-(-)-limonene synergizes with β-caryophyllene to achieve a MIC of 0.13 mg/mL against C. neoformans, this application scenario involves the development of a potent, chirality-specific antifungal formulation [1]. This is relevant for pharmaceutical or agricultural researchers focused on combating fungal infections where combination therapies can enhance efficacy and reduce required dosages of other active ingredients. Procurement must specify S-(-)-limonene, as generic or R-(+)-limonene will not yield the same synergistic benefit.

Ingestion-Based Insecticidal Baits for Stored Product Pest Management

The finding that (R)-limonene exhibits higher ingestion toxicity than (S)-limonene against the maize weevil (Sitophilus zeamais) directly supports the development of targeted insecticidal baits for stored grain protection [2]. Researchers and formulators in the agricultural sector can use this knowledge to create enantiomerically enriched bait formulations that maximize mortality through the ingestion pathway, offering a potential alternative to broad-spectrum synthetic insecticides. This application leverages the enantiomer-specific mode of action to optimize product performance.

Industrial Solvent Replacement for Xylene in Coating and Release Applications

The successful industrial-scale test using a 9:1 mixture of dl-limonene and ethyl acetate as a direct replacement for xylenes in carnauba wax-based release formulations provides a validated green chemistry application [3]. Manufacturing facilities in the coatings, adhesives, and peelable foils industries can adopt this specific formulation to reduce their environmental footprint and improve worker safety without sacrificing process performance. This scenario is based on direct, scalable, head-to-head performance data against a conventional petroleum-derived solvent.

Controlled Flavor Release in Food Packaging Using Gluten-Based Films

Comparative encapsulation data demonstrate that gluten films are superior to ι-carrageenan films for retaining D-limonene and providing its gradual, controlled release [4]. This directly informs the design of active food packaging intended to deliver a consistent citrus aroma over the product's shelf life. Food packaging engineers and material scientists can prioritize gluten-based or similarly hydrophobic biopolymer matrices when formulating D-limonene as a volatile, lipophilic active agent, ensuring optimal performance and extended efficacy.

Technical Documentation Hub

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31 linked technical documents
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